Superior Antiviral Potency in Calu-3 Cells: PAV-104 vs. Remdesivir
In a direct head-to-head comparison in Calu-3 human airway epithelial cells infected with SARS-CoV-2 (MOI=0.001), PAV-104 demonstrated significantly greater potency than the FDA-approved antiviral remdesivir [1].
| Evidence Dimension | Antiviral potency (EC50) by RT-qPCR of viral N gene |
|---|---|
| Target Compound Data | EC50 = 1.7 nM |
| Comparator Or Baseline | Remdesivir EC50 = 7.9 nM |
| Quantified Difference | PAV-104 is 4.6-fold more potent (lower EC50) |
| Conditions | Calu-3 cells, 1h pretreatment, 48h post-infection, MOI=0.001 |
Why This Matters
This 4.6-fold potency advantage directly impacts the effective concentration required for antiviral activity, enabling lower dosing and potentially improved therapeutic indices in research and development settings.
- [1] Du L, Deiter F, Bouzidi M, et al. A viral assembly inhibitor blocks SARS-CoV-2 replication in airway epithelial cells. Commun Biol. 2024;7:486. Figure 3. View Source
